3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid
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Overview
Description
3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is a heterocyclic compound with a molecular formula of C11H12O4S It is characterized by a benzothiophene core structure, which is a sulfur-containing bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone and ethyl cyanoacetate as starting materials, followed by a series of reactions to form the benzothiophene ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The benzothiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or other substituents .
Scientific Research Applications
3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing heterocycles with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid involves its interaction with molecular targets in biological systems. The benzothiophene core can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid: Another benzothiophene derivative with similar structural features but different functional groups.
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: A compound with a methyl group instead of a methoxycarbonyl group.
Uniqueness
3-Methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The methoxycarbonyl and carboxylic acid groups provide sites for further chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methoxycarbonyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-15-11(14)9-7-5-3-2-4-6(7)8(16-9)10(12)13/h2-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUWJRLYNJYSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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